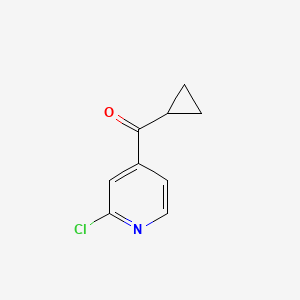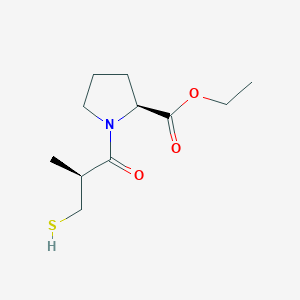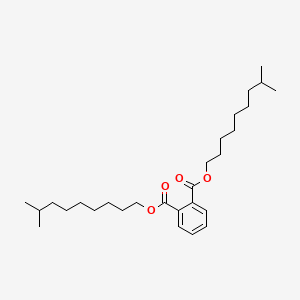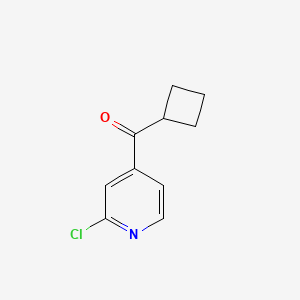
2-Chloro-4-pyridylcyclopropyl ketone
Descripción general
Descripción
“2-Chloro-4-pyridylcyclopropyl ketone” is a chemical compound with the formula C17H14Cl2N2O . It is used in research and has a molecular weight of 333.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbonyl group (a carbon-oxygen double bond), which is a common feature in aldehydes and ketones . The carbonyl group is highly polar due to the electronegativity difference between carbon and oxygen .Chemical Reactions Analysis
Aldehydes and ketones, including “this compound”, can undergo various reactions. For instance, they can react with alcohols to form hemiacetals and acetals . They can also be oxidized to form carboxylic acids .Physical And Chemical Properties Analysis
Aldehydes and ketones, including “this compound”, have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are also soluble in water .Aplicaciones Científicas De Investigación
Asymmetric Cycloadditions
A study by Kende and Huang (1997) discusses the asymmetric [4+3] cycloadditions of 2-aminoallyl cations derived from chiral α-chloro imines to furan and pyrrole systems. The research highlights the stereoselectivity in the formation of bicyclic ketones, which is relevant for understanding the chemical behavior of compounds like 2-Chloro-4-pyridylcyclopropyl ketone (Kende & Huang, 1997).
Synthesis of Functionalized Pyridines
Abbiati et al. (2003) developed a general one-pot synthesis of pyridines from reactions involving various ketones, including cyclopropyl ketones. The study provides insights into the formation of pyridines through sequential amination, annulation, and aromatization reactions (Abbiati et al., 2003).
Silver Ion Induced Reactions
Research by Schmid and Schmid (1974) explores the silver ion-induced reactions of 3-Chloro-2-pyrrolidinocyclohexene with 1,3-dienes, leading to the formation of iminium tetrafluoroborate salts and bicyclic and tricyclic ketones. This study provides a perspective on the reactivity of chloro-cyclohexene compounds in the presence of silver ions, which could be related to the behavior of this compound (Schmid & Schmid, 1974).
Ring-Opening Cycloisomerization
Ma, Lu, and Zhang (2004) investigated the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. They observed various products depending on the catalyst and reaction conditions, providing valuable insights into the reactivity and potential transformations of cyclopropyl ketones (Ma, Lu, & Zhang, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ketones, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Ketones typically undergo oxidation reactions . For instance, aldehydes and ketones can be oxidized under certain conditions, with aldehydes being more susceptible due to the presence of a proton attached to the carbonyl carbon . Ketones can also be reduced under certain conditions . The reduction process involves the formation of a Lewis acid-carbonyl complex, followed by the transfer of a beta-hydrogen .
Biochemical Pathways
Ketone bodies are known to play a significant role in metabolic pathways such as beta-oxidation, the tricarboxylic acid cycle (tca), gluconeogenesis, and de novo lipogenesis .
Pharmacokinetics
The compound’s molecular weight (33321) and formula (C17H14Cl2N2O) are known .
Result of Action
The oxidation and reduction of ketones can lead to various products, including carboxylic acids and alcohols .
Action Environment
The action of 2-Chloro-4-pyridylcyclopropyl ketone can be influenced by various environmental factors. For instance, the pH of the environment can affect the oxidation and reduction of ketones . Furthermore, the presence of certain catalysts can enhance the reactivity of ketones .
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-5-7(3-4-11-8)9(12)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEQRCHSVMWWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267069 | |
| Record name | (2-Chloro-4-pyridinyl)cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898785-12-1 | |
| Record name | (2-Chloro-4-pyridinyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-pyridinyl)cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3416635.png)

![2H-1-Benzopyran-2-methanol, alpha,alpha'-[[(phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-, (alphaR,alpha'R,2R,2'S)-rel-](/img/structure/B3416643.png)
![[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B3416650.png)



![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)



